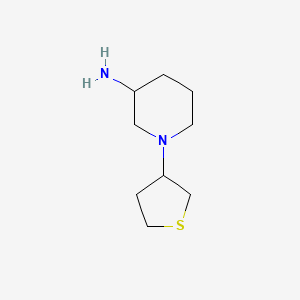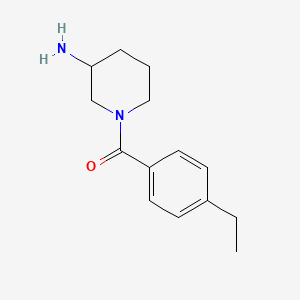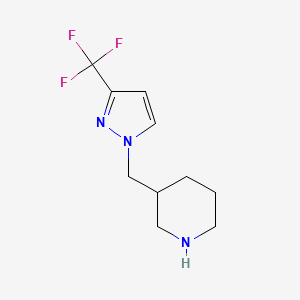
3-((3-(トリフルオロメチル)-1H-ピラゾール-1-イル)メチル)ピペリジン
説明
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C10H14F3N3 and its molecular weight is 233.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学的意義
トリフルオロメチル基を含むピペリジン誘導体は、医薬品によく見られます。 トリフルオロメチル基は、しばしば化合物の立体および電子特性を調節する生体等量体として使用され、薬理学的プロファイルを向上させています 。 この特定の化合物は、CGRP受容体拮抗薬としての可能性を調査することができます。これは、痛みに敏感な髄膜血管を支配する役割を果たすため、偏頭痛などの状態の治療に関連しています .
合成化学的用途
合成化学において、この化合物は汎用性の高い中間体として機能します。その構造により、様々な分子内および分子間反応が可能になり、新しいピペリジン誘導体の生成につながります。 これらの誘導体は、スピロピペリジンやピペリジノンなどのより複雑な分子の合成にさらに利用でき、これらは創薬において重要な用途を持っています .
生物活性増強
ピペリジン誘導体へのトリフルオロメチル基の導入は、その生物活性を高める可能性があります。これは、この基が分子の親油性、バイオアベイラビリティ、代謝安定性を向上させることができるためです。 このように、この化合物は、改善された有効性を備えた新しい生物活性分子の開発において重要な役割を果たす可能性があります .
農薬化学
トリフルオロメチル基は、農薬化学の分野でも重要です。この基を持つ化合物は、殺虫剤や除草剤の合成に使用されてきました。 それらの構造的特性により、害虫の生物学的標的と相互作用することができ、新しい農薬を開発するための基盤を提供しています .
作用機序
Target of Action
The compound contains a trifluoromethyl group and a pyrazole ring, both of which are common in many pharmaceuticals and agrochemicals . These groups can interact with various biological targets, but without specific studies, it’s hard to identify the exact targets for this compound.
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, it could act as an inhibitor or activator of a certain enzyme or receptor, or it could interact with DNA or RNA. The trifluoromethyl group is known to influence the electronic properties of the molecule, which could affect its interaction with its targets .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures have been used in the protection of crops from pests , suggesting that it might interfere with biochemical pathways important for pest survival.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. The trifluoromethyl group can influence these properties by affecting the compound’s lipophilicity, stability, and reactivity .
生化学分析
Biochemical Properties
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For example, it can interact with cytochrome P450 enzymes, affecting their ability to metabolize other compounds . Additionally, 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine can form hydrogen bonds with proteins, influencing their conformation and function .
Cellular Effects
The effects of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Furthermore, 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization . These effects are critical for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine exerts its effects through several mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity by increasing hydrophobic interactions with target molecules . Additionally, 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine can inhibit enzyme activity by occupying the active site and preventing substrate binding . This inhibition can lead to changes in metabolic flux and alterations in cellular processes. Moreover, the compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under various experimental conditions, with minimal degradation over extended periods . Long-term studies have revealed that 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine can induce sustained changes in cellular function, including alterations in cell proliferation and differentiation . These findings are important for evaluating the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.
Metabolic Pathways
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . These interactions are critical for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester the compound within certain cellular compartments, affecting its localization and activity . These factors are important for understanding the compound’s pharmacokinetics and biodistribution.
Subcellular Localization
The subcellular localization of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine is a key determinant of its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
3-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c11-10(12,13)9-3-5-16(15-9)7-8-2-1-4-14-6-8/h3,5,8,14H,1-2,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBSKZSTKOIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464373.png)
![2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B1464376.png)

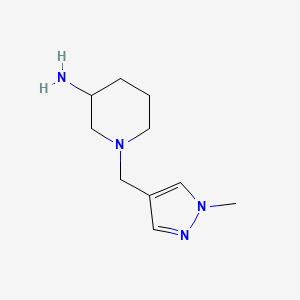
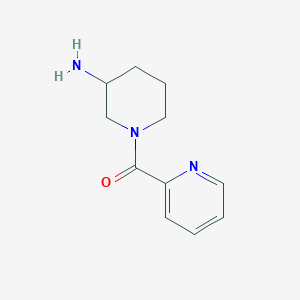

![5-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole](/img/structure/B1464383.png)
![N-[(2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B1464384.png)

